N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
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Description
Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine group . They are known for their extensive applications in medicinal and synthetic chemistry . The sulfonamide functional group is a major building block for many therapeutic molecules .
Synthesis Analysis
Sulfonamides can be synthesized through various methods. One common method involves the reaction of amines with sulfonyl chlorides . Another approach involves the reaction of sulfonic acids or its sodium salts under microwave irradiation .Molecular Structure Analysis
The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis
Sulfonamides can undergo a variety of chemical reactions. For instance, they can act as activating groups, protecting groups, leaving groups, and as molecular scaffolds .Mechanism of Action
Target of Action
Sulfonamide derivatives are known to exhibit a wide spectrum of biological activities . They are known to inhibit dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the synthesis of folic acid .
Mode of Action
Sulfonamides, such as N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the synthesis of folic acid. By inhibiting the enzyme dihydropteroate synthetase, the compound prevents the synthesis of folic acid, which is crucial for bacterial replication .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of folic acid synthesis. By preventing the synthesis of this crucial compound, the drug can stop bacterial replication, leading to the death of the bacterial cells .
Future Directions
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S3/c1-2-11-24(19,20)18-9-3-5-13-12-14(7-8-15(13)18)17-25(21,22)16-6-4-10-23-16/h4,6-8,10,12,17H,2-3,5,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXRJYPBKUSCBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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